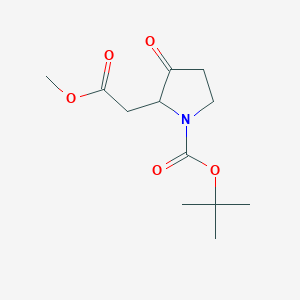![molecular formula C8H15N3O B1433465 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol CAS No. 1594062-47-1](/img/structure/B1433465.png)
2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol
Overview
Description
“2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol” is a chemical compound with the molecular formula C8H15N3O . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol” can be represented by the SMILES stringCCn1nccc1CNC . The InChI representation of the molecule is 1S/C7H13N3/c1-3-10-7 (6-8-2)4-5-9-10/h4-5,8H,3,6H2,1-2H3 . Physical and Chemical Properties Analysis
The compound is a solid . Its empirical formula is C7H13N3 and it has a molecular weight of 139.20 .Scientific Research Applications
Chemical Synthesis and Derivatives
A general approach to synthesize 2-(pyrazolyl)ethanols, including derivatives similar to 2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol, has been developed, highlighting their potential as bioactive compounds and for creating antitumor derivatives (Chagarovskiy et al., 2016).
Applications in Organic Synthesis
Studies have shown methods for synthesizing pyrazole and pyrazolone derivatives using similar compounds, indicating the use of 2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol in diverse organic synthesis processes (Al-Matar et al., 2010).
Pharmacological Potential
Research on related pyrazole derivatives has uncovered their potential in pharmacology, suggesting applications of 2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol in developing antiinflammatory, analgesic, and other therapeutic agents (Abignente et al., 1992).
Antimicrobial Activities
Certain pyrazol-4-yl and 2H-chromene-based derivatives, related to 2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol, have shown significant antibacterial and antifungal activities, highlighting the potential of this compound in antimicrobial research (Banoji et al., 2022).
Coordination Chemistry
Research involving unsymmetrical tripodal amines similar to 2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol demonstrates their use in studying coordination chemistry and metal ion interactions, contributing to advancements in inorganic chemistry (Keypour et al., 2015).
Cancer Research
Pyrazolo[1,5-a]pyrazin derivatives, structurally related to 2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol, have been evaluated for their ability to inhibit lung cancer cell growth, suggesting potential cancer research applications for this compound (Zheng et al., 2011).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301 and the precautionary statements include P301 + P310 . It’s worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
Properties
IUPAC Name |
2-[(2-ethylpyrazol-3-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-2-11-8(3-4-10-11)7-9-5-6-12/h3-4,9,12H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMRSLKJLUXVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)



![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1433390.png)
![7-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B1433391.png)
![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)



![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433399.png)
![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1433401.png)


